Specific Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of the Application: Trifluoromethylpyridines and its derivatives have found extensive use in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries.
Results or Outcomes: Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials.
Specific Scientific Field: Physical Chemistry
Results or Outcomes: The outcomes of this study can provide insights into the interactions between pyrimidines and phospholipid membranes, which is crucial in understanding their behavior in biological systems.
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Pyridine chemicals, which include pyrimidines, have been used to control humidity in designated areas or enclosed storage areas.
Results or Outcomes: By controlling humidity, these chemicals can reduce spoilage, mould, and mildew.
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis.
Results or Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years.
Summary of the Application: Trifluoromethylpyridines and its derivatives have found extensive use in the agrochemical and pharmaceutical industries.
Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.
4-(Trifluoromethyl)pyrimidine-2-carbonitrile is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the fourth position and a cyano group at the second position of the pyrimidine ring. Its molecular formula is C6H2F3N3, and it has a molecular weight of approximately 173.0954 g/mol . This compound is notable for its unique trifluoromethyl substituent, which enhances its chemical stability and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.
There is no documented information regarding the specific mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile.
As with any new compound, it is advisable to handle 4-(Trifluoromethyl)pyrimidine-2-carbonitrile with proper safety precautions. Due to the presence of the trifluoromethyl group, similar compounds have been shown to exhibit some degree of toxicity []. Since specific data for this compound is limited, general laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
These reactions are significant for synthesizing more complex molecules and exploring their biological activities.
The biological activity of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile has been investigated in various studies. Compounds with similar structures often exhibit:
These properties make it a candidate for further pharmacological exploration.
Several synthetic routes have been proposed for the preparation of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile:
Each method has its advantages and limitations regarding yield, purity, and scalability.
4-(Trifluoromethyl)pyrimidine-2-carbonitrile has several potential applications:
Interaction studies involving 4-(Trifluoromethyl)pyrimidine-2-carbonitrile focus on its binding affinity and interactions with biological targets:
These studies are crucial for assessing the compound's viability as a therapeutic agent.
Several compounds share structural similarities with 4-(Trifluoromethyl)pyrimidine-2-carbonitrile. Here is a comparison highlighting their uniqueness:
The unique trifluoromethyl and cyano groups in 4-(Trifluoromethyl)pyrimidine-2-carbonitrile distinguish it from these compounds, potentially enhancing its lipophilicity and reactivity in biological systems.